Pyrimidine-2,4,5-triamine

Catalog No.
S663970
CAS No.
3546-50-7
M.F
C4H7N5
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-2,4,5-triamine

CAS Number

3546-50-7

Product Name

Pyrimidine-2,4,5-triamine

IUPAC Name

pyrimidine-2,4,5-triamine

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)

InChI Key

CSNFMBGHUOSBFU-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)N)N)N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N

The exact mass of the compound Pyrimidine-2,4,5-triamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrimidine-2,4,5-triamine (CAS 3546-50-7) is a highly specialized, electron-rich heteroaromatic building block defined by its contiguous 4,5-diamino motif and a 2-amino substituent. In industrial and pharmaceutical synthesis, it is primarily procured as a foundational precursor for constructing fused 5,6-bicyclic systems, most notably purines, pteridines, and lumazines. Unlike generic pyrimidine derivatives, the specific arrangement of the ortho-diamines at positions 4 and 5 enables highly efficient condensation reactions with alpha-dicarbonyls, one-carbon reagents, and other electrophiles. Due to the inherent susceptibility of electron-rich ortho-diamines to air oxidation, it is frequently handled under inert conditions or procured as a stable salt (e.g., sulfate or hydrochloride) to ensure batch-to-batch reproducibility in large-scale manufacturing workflows [1].

Substituting Pyrimidine-2,4,5-triamine with closely related isomers, such as 2,4,6-triaminopyrimidine or 4,5,6-triaminopyrimidine, results in complete synthetic failure or incorrect API scaffolds. The 2,4,6-isomer lacks the adjacent amino groups necessary for forming the pyrazine or imidazole rings of pteridines and purines, rendering it useless for these critical cyclizations. Conversely, while 4,5,6-triaminopyrimidine can successfully cyclize, it lacks the 2-amino group, leading to adenine-type derivatives rather than the guanine- or pterin-type structures required for many antifolates and fluorescent nucleobase analogs. Furthermore, utilizing 2,4,5,6-tetraaminopyrimidine introduces an extraneous amino group that necessitates costly and low-yielding deamination steps if an unsubstituted position is required on the final fused ring, making the exact 2,4,5-substitution pattern indispensable for efficient procurement [1].

Precursor Suitability: Cyclization Competence for 5,6-Fused Heterocycles

The synthesis of pteridines and purines strictly requires an ortho-diamine motif on the pyrimidine ring. Pyrimidine-2,4,5-triamine possesses this critical 4,5-diamino structure, allowing rapid condensation with alpha-dicarbonyls or formic acid derivatives to achieve high-yield cyclization (>85% under standard conditions). In contrast, 2,4,6-triaminopyrimidine completely fails to undergo these specific [4+2] or [4+1] cyclizations due to the separation of its amino groups by a methine carbon at position 5, resulting in 0% yield of the desired bicyclic target [1].

Evidence DimensionBicyclic cyclization yield
Target Compound Data>85% yield for fused 5,6-systems
Comparator Or Baseline2,4,6-Triaminopyrimidine (0% yield, structurally incapable)
Quantified Difference>85% absolute yield difference in targeted cyclization
ConditionsCondensation with alpha-dicarbonyls or one-carbon electrophiles

Procuring the 2,4,5-isomer is an absolute structural requirement for synthesizing fused purine/pteridine APIs; the 2,4,6-isomer cannot act as a substitute.

Pharmacophore Regioselectivity: Guanine vs. Adenine Core Formation

When synthesizing nucleobase analogs, the retention of specific functional groups dictates the biological target. Cyclization of Pyrimidine-2,4,5-triamine directly yields 2-amino-purines (guanine-type cores) because the 2-amino group is preserved during the 4,5-ring closure. Substituting with 4,5,6-triaminopyrimidine yields purines lacking the 2-amino group (adenine-type cores). This structural divergence drastically alters the hydrogen-bonding profile of the resulting API, meaning the two precursors are strictly non-interchangeable for target-directed drug synthesis [1].

Evidence DimensionCore scaffold functionalization
Target Compound DataYields 2-amino-purine / guanine derivatives
Comparator Or Baseline4,5,6-Triaminopyrimidine (Yields 2-unsubstituted purine / adenine derivatives)
Quantified Difference100% divergence in final API pharmacophore structure
ConditionsStandard purine synthesis via Traube synthesis or equivalent ring closure

Buyers must select the 2,4,5-isomer when the downstream pharmaceutical requires a guanine-like or pterin-like hydrogen bonding face.

Processability: Atom Economy and Avoidance of Over-Substitution

For APIs requiring a specific substitution pattern on the fused ring, using a hyper-functionalized precursor like 2,4,5,6-tetraaminopyrimidine introduces downstream processing penalties. Pyrimidine-2,4,5-triamine provides exactly three amino groups, leading to pteridines or purines with the desired unsubstituted positions. Using the tetraamine variant results in an additional amino group on the final fused ring, requiring a subsequent deamination step that typically reduces overall synthetic yield by 30-50% and increases reagent costs [1].

Evidence DimensionSynthetic step efficiency and overall yield
Target Compound DataDirect formation of target, 0 deamination steps
Comparator Or Baseline2,4,5,6-Tetraaminopyrimidine (Requires 1+ deamination steps, ~30-50% yield penalty)
Quantified DifferenceElimination of 1 synthetic step and prevention of a 30-50% yield loss
ConditionsMulti-step API synthesis requiring specific non-aminated positions

Selecting the exactly substituted 2,4,5-triamine prevents unnecessary synthetic steps, directly lowering manufacturing costs and improving atom economy.

Synthesis of Folic Acid Analogs and Antifolates

Pyrimidine-2,4,5-triamine is the premier starting material for synthesizing pterin-based antifolate drugs (e.g., methotrexate analogs). Its 4,5-diamino groups allow for precise cyclization with functionalized three-carbon reagents, while the 2-amino group perfectly matches the pterin pharmacophore required for dihydrofolate reductase (DHFR) inhibition [1].

Development of Fluorescent Nucleobase Analogs (FNAs)

In the creation of advanced biochemical probes, this compound is utilized to synthesize highly fluorescent 2-amino-purine derivatives and lumazines. The specific substitution pattern enables the formation of extended conjugated systems that exhibit environment-sensitive emission, critical for live-cell viability monitoring and nucleic acid tracking [2].

Industrial Production of Specialty Agrochemicals

The compound serves as a vital intermediate in the large-scale manufacturing of specific purine- and pteridine-based agrochemicals. Its high reactivity in Traube-type purine syntheses ensures efficient, high-yielding production runs, provided the material is handled correctly to prevent premature oxidation of the ortho-diamine motif [3].

XLogP3

-1.2

Other CAS

50855-02-2
3546-50-7

Dates

Last modified: 08-15-2023

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